molecular formula C14H13F2N3O B2790328 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole CAS No. 2325048-01-7

1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2790328
CAS No.: 2325048-01-7
M. Wt: 277.275
InChI Key: NLBSOPKJVUHPOT-UHFFFAOYSA-N
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Description

1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, linked to an indole moiety via a methanone bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methylpyrazole with 2,3-dihydroindole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability. The choice of solvents and catalysts is crucial to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound has shown potential as an antifungal and antibacterial agent. Studies have demonstrated its efficacy against various pathogens, making it a promising candidate for developing new antimicrobial agents .

Medicine

In medicine, the compound’s ability to inhibit specific enzymes and pathways has been investigated for potential therapeutic applications. Its role in targeting mitochondrial respiratory chain enzymes, such as succinate dehydrogenase, highlights its potential in treating diseases related to mitochondrial dysfunction .

Industry

Industrially, this compound is used in the production of fungicides and other agrochemicals. Its effectiveness in protecting crops from fungal infections has led to its incorporation into various commercial products .

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole involves the inhibition of specific enzymes and pathways. For instance, it targets the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the electron transport chain and leading to the inhibition of fungal growth. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its binding affinity and inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

  • Isopyrazam
  • Sedaxane
  • Bixafen
  • Fluxapyroxad
  • Benzovindiflupyr

Uniqueness

Compared to these similar compounds, 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-2,3-dihydro-1H-indole exhibits unique structural features, such as the combination of a pyrazole ring with an indole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-18-8-10(12(17-18)13(15)16)14(20)19-7-6-9-4-2-3-5-11(9)19/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSOPKJVUHPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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